molecular formula C18H14BrN3O6 B4932948 N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine

N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine

Cat. No. B4932948
M. Wt: 448.2 g/mol
InChI Key: HDBXYMAFLRUSIV-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine, also known as BBAG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBAG is a derivative of glycine and has a unique chemical structure that makes it an interesting compound to study.

Mechanism of Action

The mechanism of action of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine involves the inhibition of various enzymes and pathways that are involved in cell growth and proliferation. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine can induce the expression of genes that promote apoptosis and inhibit cell growth. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine also inhibits the activity of the PI3K/Akt/mTOR pathway, which is a signaling pathway that is frequently dysregulated in cancer cells. By inhibiting this pathway, N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine can induce apoptosis and inhibit cell growth.
Biochemical and Physiological Effects:
N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been shown to cross the blood-brain barrier and has neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been shown to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Another advantage of using N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of using N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine. One area of research is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another area of research is to develop more efficient synthesis methods for N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine that can improve its yield and purity. Additionally, more research is needed to understand the mechanism of action of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine and its effects on different signaling pathways in cancer cells. Finally, more research is needed to determine the optimal dosage and administration route for N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine in vivo.

Synthesis Methods

The synthesis of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine involves the reaction of 2-bromo-3-nitrobenzoyl chloride with glycine in the presence of triethylamine. The resulting product is then treated with acryloyl chloride to obtain N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine. The synthesis of N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, which is a process of programmed cell death. N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In addition to cancer treatment, N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O6/c19-14-7-2-1-6-13(14)17(25)21-15(18(26)20-10-16(23)24)9-11-4-3-5-12(8-11)22(27)28/h1-9H,10H2,(H,20,26)(H,21,25)(H,23,24)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBXYMAFLRUSIV-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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